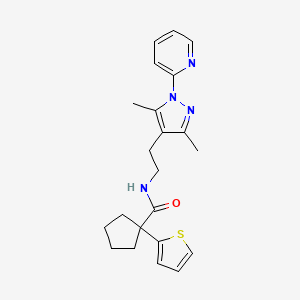![molecular formula C22H19N3O2S2 B2616708 N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 896679-04-2](/img/structure/B2616708.png)
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide” is a compound that belongs to a class of molecules known as thiazolo[5,4-b]pyridine derivatives . These compounds have been identified as potent inhibitors of phosphoinositide 3-kinase (PI3K), an enzyme that plays a crucial role in cell growth, survival, proliferation, and differentiation .
Synthesis Analysis
The synthesis of these compounds involves a series of steps starting from commercially available substances . The process yields a variety of N-heterocyclic compounds, which are then characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .Molecular Structure Analysis
The molecular structure of these compounds is determined using techniques such as NMR and HRMS . Further analysis of the structure-activity relationships (SAR) reveals that the sulfonamide functionality and the pyridyl attached to the thiazolo[5,4-b]pyridine are key structural units for PI3Kα inhibitory potency .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are complex and involve multiple steps . The reactions are efficient and yield moderate to good results .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are determined using techniques such as NMR and HRMS . These techniques provide detailed information about the compound’s structure and composition .Aplicaciones Científicas De Investigación
Phosphoinositide 3-Kinase (PI3K) Inhibition
- Binding Mechanism : Docking analysis reveals that the N-heterocyclic core of 19a directly interacts with the kinase through key hydrogen bonds .
Antibacterial Activity
- Primary Amino Substituents : Compounds containing a primary amino substituent on the phenyl group exhibit moderate potency against specific bacteria .
Topoisomerase I (Top1) Inhibition
- Superior Activity : The compound shows superior Top1 inhibitory activity compared to the natural Top1 inhibitor camptothecin .
Potential as Anticancer Scaffold
Mecanismo De Acción
Target of Action
The primary target of the compound N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is the Phosphoinositide 3-Kinase (PI3K) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .
Mode of Action
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide interacts with its target, PI3K, by inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for PI3Kα inhibitory activity . The N-heterocyclic core of the compound is directly involved in the binding to the kinase through key hydrogen bonds interaction .
Biochemical Pathways
The inhibition of PI3K by N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival, and its disruption can lead to apoptosis, or programmed cell death .
Result of Action
The result of the action of N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is the inhibition of PI3K, leading to disruption of the PI3K/AKT/mTOR pathway . This disruption can lead to apoptosis, or programmed cell death, particularly in cancer cells .
Propiedades
IUPAC Name |
N-[3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S2/c26-29(27,19-11-10-15-5-1-2-6-16(15)14-19)25-18-8-3-7-17(13-18)21-24-20-9-4-12-23-22(20)28-21/h3-4,7-14,25H,1-2,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJGCKDWRKCYUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=NC5=C(S4)N=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

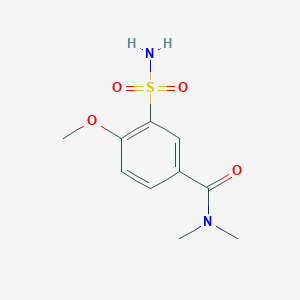
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2616629.png)

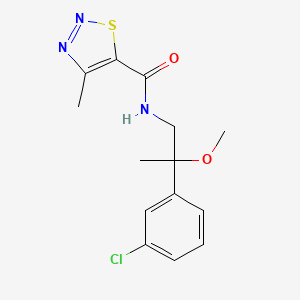
![4-methoxy-3-[(4-phenoxyphenyl)sulfamoyl]benzoic Acid](/img/structure/B2616634.png)
![2-[1-(Oxan-3-ylmethyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2616635.png)
![Methyl 6-({2-[(3-acetylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(4-chlorophenyl)-5-cyano-2-hydroxy-3,4-dihydropyridine-3-carboxylate](/img/structure/B2616636.png)
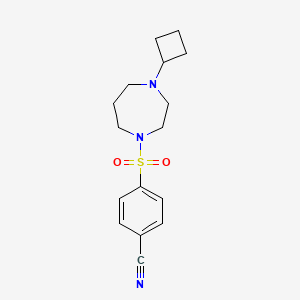
![3,3-Bis[3-[[bis(sodiooxycarbonylmethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3H-2,1-benzooxathiole 1,1-dioxide](/img/no-structure.png)
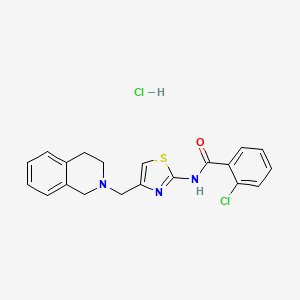
![(E)-ethyl 3-(4-fluorophenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2616642.png)
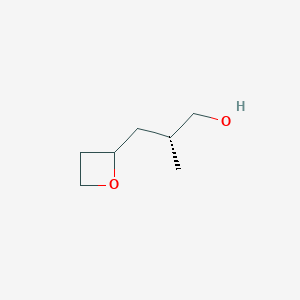
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2616645.png)
